3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting difluoroacetoacetic acid with hydrazine derivatives under controlled conditions.
Attachment of the Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction, often using reagents like ClCF2H or difluorocarbene precursors.
Linking to Phenol: The final step involves the formation of the aminomethyl linkage between the pyrazole ring and the phenol group. This is typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions, and large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), and nitration using nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of antifungal and antibacterial agents.
Agrochemicals: The compound is used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in pathogens.
Material Science: It is investigated for its role in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like succinate dehydrogenase (SDH), disrupting the mitochondrial respiratory chain in fungi and bacteria.
Molecular Pathways: It affects pathways related to energy production and cellular respiration, leading to the death of pathogenic organisms.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide synthesis.
Isopyrazam: A commercial fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with a difluoromethyl-pyrazole core.
Uniqueness
3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific aminomethyl linkage to the phenol group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to target enzymes, making it a potent inhibitor in various applications.
Properties
Molecular Formula |
C12H13F2N3O |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)17-5-4-10(16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2 |
InChI Key |
FIFPLESCWKXTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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